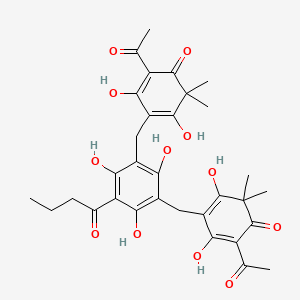

Filixic acid ABA

Description

Properties

IUPAC Name |

2-acetyl-4-[[3-[(5-acetyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-5-butanoyl-2,4,6-trihydroxyphenyl]methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36O12/c1-8-9-18(35)21-23(37)14(10-16-25(39)19(12(2)33)29(43)31(4,5)27(16)41)22(36)15(24(21)38)11-17-26(40)20(13(3)34)30(44)32(6,7)28(17)42/h36-42H,8-11H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSLYJLZKAMWMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O)CC3=C(C(C(=O)C(=C3O)C(=O)C)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Filixic Acid ABA: A Technical Guide on its Core Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Filixic acid ABA, a phloroglucinol derivative isolated from the rhizomes of Dryopteris crassirhizoma, has demonstrated significant biological activities, notably as an antiviral and molluscicidal agent. This technical guide provides a comprehensive overview of the current understanding of the core mechanisms of action of this compound. It details its molecular interactions with viral enzymes, including influenza neuraminidase and coronavirus main proteases, and summarizes its toxicological effects on molluscs. This document consolidates quantitative data, outlines experimental protocols for assessing its activity, and presents signaling pathways and experimental workflows through detailed diagrams to facilitate further research and drug development efforts.

Introduction

This compound (CAS: 38226-84-5; Molecular Formula: C₃₂H₃₆O₁₂) is a natural product belonging to the class of phloroglucinols. These compounds are known for a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects[1]. This compound has emerged as a compound of interest due to its potent antiviral and molluscicidal properties. Understanding its precise mechanisms of action is crucial for its potential development as a therapeutic or control agent.

Antiviral Mechanism of Action

This compound has shown efficacy against both influenza viruses and coronaviruses. The core of its antiviral mechanism lies in the inhibition of key viral enzymes essential for the viral life cycle.

Inhibition of Influenza Virus Neuraminidase

The influenza virus neuraminidase (NA) is a glycoprotein on the surface of the virus that is critical for the release of progeny virions from infected host cells. It cleaves sialic acid residues from the host cell receptors to which the viral hemagglutinin (HA) is attached[2]. Inhibition of neuraminidase leads to the aggregation of newly formed virus particles on the host cell surface, preventing their release and spread to other cells[3].

This compound has been identified as an inhibitor of the neuraminidase of influenza A virus subtype H5N1[4]. The inhibitory action prevents the cleavage of sialic acid, thereby halting the viral replication cycle at the release stage.

| Compound | Virus/Enzyme | IC₅₀ (µM) | Cytotoxicity (TC₅₀ in MDCK cells) (µM) | Reference |

| This compound | Influenza A (H5N1) Neuraminidase | 29.57 ± 2.48 | > 400 | [4] |

Inhibition of Coronavirus Main Protease (Mpro)

The main protease (Mpro, also known as 3CLpro) of coronaviruses, including SARS-CoV, MERS-CoV, and SARS-CoV-2, is a cysteine protease that plays a pivotal role in viral replication. It cleaves the viral polyproteins (pp1a and pp1ab) at multiple sites to release functional non-structural proteins (NSPs) that are essential for the formation of the replication-transcription complex[5][6]. Due to its critical role and high conservation among coronaviruses, Mpro is a prime target for antiviral drug development[6].

This compound has demonstrated inhibitory activity against the main protease of SARS-CoV-2, and has also shown efficacy against SARS-CoV and MERS-CoV, suggesting broad-spectrum anti-coronaviral potential[5][7]. By inhibiting Mpro, this compound prevents the processing of the viral polyproteins, thereby blocking the formation of the viral replication machinery and halting viral replication[5].

| Compound | Virus/Enzyme | IC₅₀ (µM) | Reference |

| This compound | SARS-CoV-2 Mpro | 39.63 ± 1.09 | [5] |

| This compound | SARS-CoV | 4.56 ± 0.21 | [8] |

| This compound | MERS-CoV | 2.67 ± 0.10 | [8] |

Signaling Pathways

The primary antiviral mechanism of this compound is the direct inhibition of viral enzymes. The downstream effects are a direct consequence of this inhibition on the viral life cycle.

Molluscicidal Mechanism of Action

This compound has been identified as a potent molluscicidal agent against the adult snail species Biomphalaria peregrina[9]. The precise molecular mechanism of its toxicity to snails is not yet fully elucidated. However, studies on plant-derived molluscicides suggest several potential mechanisms. These compounds can cause significant physiological stress, leading to increased mucus production, dehydration, and eventually death[10]. They may also interfere with vital enzymatic activities, such as acid and alkaline phosphatases, which are crucial for metabolic processes in snails[10]. The toxic effects of some natural molluscicides have been linked to the disruption of the digestive gland and nervous system of the snails[11]. Further research is required to pinpoint the specific molecular targets and pathways affected by this compound in molluscs.

Quantitative Data: Molluscicidal Activity

| Compound | Species | LD₅₀ (ppm) | Mortality at 15 ppm (%) | Reference |

| This compound | Biomphalaria peregrina (adult) | 8.40 | 100 | [9][12] |

Experimental Protocols

Antiviral Assays

This protocol is adapted from standard ELLA procedures[1].

-

Plate Coating: 96-well plates are coated with fetuin, a glycoprotein rich in sialic acid, and incubated overnight at 4°C.

-

Compound Preparation: A serial dilution of this compound is prepared.

-

Incubation: The diluted compound is mixed with a standardized amount of influenza virus and incubated on the fetuin-coated plates.

-

Enzymatic Reaction: The neuraminidase of the virus cleaves sialic acid residues from the fetuin.

-

Detection: Peanut agglutinin (PNA) conjugated to horseradish peroxidase (HRP), which binds to the exposed galactose residues after sialic acid cleavage, is added.

-

Substrate Addition: A chromogenic HRP substrate (e.g., TMB) is added, and the color development is measured spectrophotometrically. The optical density is proportional to the neuraminidase activity.

-

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration.

This protocol is based on a high-throughput screening method[13].

-

Reagent Preparation: Prepare recombinant SARS-CoV-2 Mpro and a fluorescently labeled peptide substrate.

-

Compound Incubation: Incubate a fixed concentration of Mpro with varying concentrations of this compound.

-

Substrate Addition: Add the fluorescently labeled peptide substrate to initiate the cleavage reaction.

-

Fluorescence Polarization Measurement: Measure the fluorescence polarization (FP). Cleavage of the substrate by Mpro results in a smaller fluorescent molecule and a decrease in FP.

-

Data Analysis: The percentage of inhibition is calculated based on the FP values, and the IC₅₀ is determined by plotting inhibition against the log of the inhibitor concentration.

Molluscicidal Activity Assay

This protocol follows the guidelines of the World Health Organization (WHO) for molluscicide testing[14].

-

Snail Acclimatization: Adult Biomphalaria peregrina snails are acclimatized to laboratory conditions.

-

Preparation of Test Solutions: A series of concentrations of this compound are prepared in dechlorinated water.

-

Exposure: Groups of snails are exposed to the different concentrations of the test solution for a defined period (e.g., 24 hours). A control group is maintained in dechlorinated water.

-

Recovery Period: After exposure, the snails are transferred to fresh, dechlorinated water for a recovery period (e.g., 24 or 48 hours).

-

Mortality Assessment: Mortality is assessed by observing the lack of movement or response to a gentle stimulus.

-

Data Analysis: The lethal concentrations (e.g., LD₅₀) are calculated using probit analysis of the mortality data.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antiviral and molluscicidal activities. Its mechanisms of action against viruses are rooted in the inhibition of essential viral enzymes, neuraminidase and the main protease. For its molluscicidal activity, the precise molecular targets remain to be elucidated.

Future research should focus on:

-

Detailed Mechanistic Studies: Investigating the binding mode of this compound to its target enzymes through structural biology studies (e.g., X-ray crystallography or cryo-EM).

-

Host Cell Interactions: Exploring the downstream effects of this compound on host cell signaling pathways during viral infection.

-

Molluscicidal Mechanism: Identifying the specific physiological and molecular pathways in snails that are disrupted by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

A deeper understanding of the core mechanisms of action of this compound will be instrumental in harnessing its full therapeutic and pest-control potential.

References

- 1. Antiviral and antibacterial properties of phloroglucinols: a review on naturally occurring and (semi)synthetic derivatives with potential therapeutic interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Second sialic acid-binding site of influenza A virus neuraminidase: binding receptors for efficient release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of macroautophagy by bafilomycin A1 lowers proliferation and induces apoptosis in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CAS:38226-84-5 | Manufacturer ChemFaces [chemfaces.com]

- 5. Anticoronaviral Activity of the Natural Phloroglucinols, Dryocrassin ABBA and this compound from the Rhizome of Dryopteris crassirhizoma by Targeting the Main Protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anticoronaviral Activity of the Natural Phloroglucinols, Dryocrassin ABBA and this compound from the Rhizome of Dryopteris crassirhizoma by Targeting the Main Protease of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potential molluscicidal activity of the aqueous extracts of some plants and their powders against terrestrial snail Monacha obstructa (L. Pfeiffer, 1842) under laboratory and field conditions [plantprotection.pl]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 12. This compound | C32H36O12 | CID 15081408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Molecular Mechanisms of Possible Action of Phenolic Compounds in COVID-19 Protection and Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 14. glpbio.com [glpbio.com]

A Technical Guide to the Biological Sourcing and Analysis of Filixic Acid ABA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological sources, extraction protocols, and known mechanisms of action of Filixic acid ABA, a naturally occurring phloroglucinol derivative. The information presented herein is intended to support research and development efforts in natural product chemistry and drug discovery.

Biological Sources of this compound

This compound is predominantly isolated from the rhizomes of various fern species belonging to the genus Dryopteris. Several species have been identified as significant sources. Additionally, a non-fern plant source has also been reported.

The primary biological sources include:

-

Dryopteris crassirhizoma : The rhizomes of this East Asian fern are a frequently cited and significant source of this compound and other related phloroglucinols.[1][2][3][4]

-

Dryopteris polylepis : This fern species is also recognized as a source of this compound.[3]

-

Dryopteris filix-mas : Commonly known as male fern, this species has been a subject of phytochemical analysis for the quantification of filixic acids.[5][6]

-

Debregeasia wallichiana : This species, belonging to the Urticaceae family, has been identified as a source of this compound, indicating that the compound is not exclusive to ferns.[7]

Quantitative Data

The concentration and yield of this compound can vary depending on the plant source, geographical location, and the extraction method employed. While comprehensive comparative yield data is limited in the literature, studies on related compounds and the development of analytical methods provide valuable quantitative insights.

Table 1: Inhibitory Activity of this compound

| Target Enzyme | Virus | IC50 Value (µM) |

| Main Protease (Mpro) | SARS-CoV-2 | 39.63 ± 1.09 |

| Neuraminidase (NA) | Influenza A virus (H5N1) | 29.57 ± 2.48 |

Data sourced from a study on the anticoronaviral activity of phloroglucinols.[4]

Table 2: Analytical Method Validation for a Related Filixic Acid Derivative (Filixic Acid PBP) from Dryopteris filix-mas

| Parameter | Value |

| Limit of Detection (LOD) | 2.25 µg/mL |

| Limit of Quantification (LOQ) | 7.53 µg/mL |

| Recovery | 94.57% - 101.05% |

| Linearity (r²) | > 0.993 |

This data is for Filixic acid PBP, a closely related compound, and demonstrates a validated HPLC method for quantification.[5]

Experimental Protocols

The extraction and isolation of this compound typically involve solvent extraction from the dried and powdered rhizomes of the source plant, followed by chromatographic purification.

General Extraction and Fractionation Protocol

This protocol is a composite of methodologies described for the isolation of phloroglucinols from Dryopteris crassirhizoma.

Materials:

-

Dried and powdered rhizomes of Dryopteris crassirhizoma

-

n-hexane

-

Dichloromethane

-

Ethyl acetate

-

Methanol

-

Rotary evaporator

-

Silica gel for column chromatography

-

Sephadex LH-20 for column chromatography

-

Glass columns for chromatography

-

Fraction collector

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Sequential Solvent Extraction:

-

Macerate the powdered rhizomes (e.g., 800 g) with n-hexane at room temperature with continuous stirring for 24 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

-

Repeat the extraction process on the plant residue sequentially with dichloromethane, ethyl acetate, and methanol.

-

-

Bioassay-Guided Fractionation (Optional):

-

If a specific biological activity is being targeted (e.g., antiviral, antibacterial), test the crude extracts to identify the most active one. The ethyl acetate extract has been noted for its potent xanthine oxidase inhibitory activity, which is attributed to phloroglucinols.

-

-

Column Chromatography Purification:

-

The active crude extract (e.g., the ethyl acetate extract) is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Collect fractions and monitor the separation using TLC.

-

Combine fractions containing similar compound profiles.

-

-

Further Purification:

-

Fractions enriched with this compound are further purified using Sephadex LH-20 column chromatography.

-

Elute the column with a suitable solvent system, such as a mixture of dichloromethane and methanol.

-

This step helps in separating compounds with similar polarities.

-

-

Isolation and Identification:

-

The purified fractions are concentrated to yield isolated compounds. The structure and purity of this compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

HPLC Method for Quantification

A High-Performance Liquid Chromatography (HPLC) method has been developed for the quantification of a related compound, Filixic acid PBP, which can be adapted for this compound.[5]

Instrumentation and Conditions:

-

HPLC System: Equipped with a UV detector.

-

Column: C18 reverse-phase column.

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and methanol (e.g., 90:10 v/v).[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV at 254 nm.[5]

-

Standard Preparation: Prepare standard solutions of purified this compound in a suitable solvent (e.g., methanol) at various concentrations to construct a calibration curve.

-

Sample Preparation: Extract a known weight of the powdered plant material (e.g., 5 g) with methanol using a Soxhlet apparatus for 24 hours.[5] The resulting extract is then filtered and diluted for HPLC analysis.

Mechanism of Action and Signaling Pathways

Current research indicates that this compound exerts its biological effects primarily through the inhibition of specific viral enzymes. This inhibitory action disrupts the viral life cycle, thereby preventing infection and replication.

Antiviral Activity

This compound has demonstrated potent inhibitory activity against key enzymes of clinically relevant viruses:

-

Inhibition of SARS-CoV-2 Main Protease (Mpro): this compound inhibits the main protease of SARS-CoV-2, an enzyme crucial for the cleavage of viral polyproteins into functional proteins required for viral replication.[4][8] By blocking this step, the virus cannot assemble new infectious particles.

-

Inhibition of Influenza Virus Neuraminidase (NA): The compound also inhibits the neuraminidase enzyme of the influenza virus.[1][4] Neuraminidase is essential for the release of newly formed virus particles from the host cell surface, and its inhibition prevents the spread of the virus.

Visualizations

The following diagrams illustrate the experimental workflow for the extraction and isolation of this compound and its known inhibitory mechanisms of action.

Caption: Experimental workflow for the extraction and isolation of this compound.

Caption: Inhibitory mechanism of this compound on viral enzymes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Lifeasible [lifeasible.com]

- 4. Anticoronaviral Activity of the Natural Phloroglucinols, Dryocrassin ABBA and this compound from the Rhizome of Dryopteris crassirhizoma by Targeting the Main Protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Anticoronaviral Activity of the Natural Phloroglucinols, Dryocrassin ABBA and this compound from the Rhizome of Dryopteris crassirhizoma by Targeting the Main Protease of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Filixic Acid ABA: Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Filixic acid ABA, a naturally occurring phloroglucinol derivative. The document details its chemical structure, physicochemical properties, and known biological activities. It also includes generalized experimental protocols for its isolation and characterization, based on established methods for related compounds. This guide is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to Filixic Acids

Filixic acid is not a single chemical entity but rather a complex mixture of homologous phloroglucinol derivatives.[1] These compounds are primarily isolated from the rhizomes of ferns belonging to the genus Dryopteris, notably the male fern (Dryopteris filix-mas).[1][2] Historically, extracts containing these compounds, collectively known as "filicin," have been used for their anthelmintic (anti-parasitic worm) properties.[2]

The individual components of the filixic acid complex are named with three-letter designations (e.g., BBB, PBB, PBP) that signify the nature of the acyl side chains on the phloroglucinol rings.[1] this compound is one such specific homologue within this class of compounds.

This compound: Chemical Structure and Properties

This compound is a distinct compound that has been isolated from ferns such as Dryopteris dickinsii and Dryopteris wallichiana.[2][3] It is characterized by its complex polyphenolic structure.

Chemical Structure:

The IUPAC name for this compound is 2-acetyl-4-[[3-[(5-acetyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-5-butanoyl-2,4,6-trihydroxyphenyl]methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one.[4]

(A 2D chemical structure diagram would be presented here in a full whitepaper.)

Physicochemical and Biological Properties:

The quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₃₂H₃₆O₁₂ | [2][4] |

| Molecular Weight | 612.6 g/mol | [4] |

| CAS Number | 38226-84-5 | [2][4][5] |

| Appearance | Yellow crystal | [6] |

| Solubility | Soluble in methanol, ethanol, DMSO | [6] |

| Biological Activity | Molluscicidal against B. peregrina | [7] |

| LD₅₀ (B. peregrina) | 8.40 ppm | [7] |

| Mortality (B. peregrina) | 100% at 15 ppm | [7] |

Related Bioactive Phloroglucinols from Dryopteris

The genus Dryopteris is a rich source of various phloroglucinol compounds with demonstrated biological activities. These related molecules provide a broader context for the potential applications of this compound. Other notable compounds include Flavaspidic acids (AB, PB, BB), Albaspidin, and Aspidinol.[8][9]

These compounds have been investigated for a range of pharmacological effects, including:

-

Antibacterial Activity : Particularly against Gram-positive bacteria like Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA).[8][10]

-

Anti-biofilm Activity : Flavaspidic acid BB, for example, has been shown to inhibit biofilm formation in S. epidermidis.[8]

-

Antioxidant and Antiviral Effects : Phloroglucinols as a class have reported antioxidant and antiviral properties.[11]

The study of these related compounds suggests that this compound may possess a wider range of bioactivities than has been documented to date.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the isolation and structural elucidation of this compound and related phloroglucinols from Dryopteris rhizomes. These protocols are based on methods cited in the literature for similar compounds.[10]

Isolation and Purification Workflow

The isolation of phloroglucinols from their natural source is a multi-step process involving extraction and chromatography.

References

- 1. Filixic Acids [drugfuture.com]

- 2. Filicin - Wikipedia [en.wikipedia.org]

- 3. This compound | Influenza Virus | TargetMol [targetmol.com]

- 4. This compound | C32H36O12 | CID 15081408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound|cas 38226-84-5|Supplied by DC Chem [dcchemicals.com]

- 6. chembk.com [chembk.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Flavaspidic acid BB combined with mupirocin improves its anti-bacterial and anti-biofilm activities against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phytochemical: Albaspidin [caps.ncbs.res.in]

- 10. Antibacterial activity of two phloroglucinols, flavaspidic acids AB and PB, from Dryopteris crassirhizoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Filixic Acid ABA and its Phloroglucinol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filixic acid ABA is a naturally occurring phloroglucinol derivative found in the rhizomes of ferns from the Dryopteris genus, notably Dryopteris crassirhizoma.[1][2] Phloroglucinols are a class of polyphenolic compounds characterized by a 1,3,5-trihydroxybenzene core. This core structure allows for a wide range of chemical modifications, leading to a diverse family of derivatives with significant biological activities. This compound, also known as Trisalbaspidin ABA, is a complex dimeric acylphloroglucinol. Its intricate structure is the basis for its notable therapeutic potential, which includes antiviral, anti-inflammatory, and molluscicidal properties. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound and related phloroglucinol derivatives, with a focus on their biological activities, mechanisms of action, and the experimental methodologies used for their study.

Biological Activities and Quantitative Data

This compound and its derivatives have demonstrated a range of biological effects. The most well-documented of these are its antiviral and anti-inflammatory activities. The quantitative data for these activities are summarized in the tables below.

Antiviral Activity

This compound has shown potent antiviral activity against several enveloped RNA viruses. Its mechanism of action often involves the inhibition of key viral enzymes necessary for replication.

| Compound | Virus | Target | Assay | IC50 | Reference |

| This compound | SARS-CoV-2 | Main Protease (Mpro) | Mpro Inhibition Assay | 39.63 ± 1.09 µM | [1] |

| This compound | SARS-CoV | Not Specified | Antiviral Assay | 4.56 ± 0.21 µM | [1] |

| This compound | MERS-CoV | Not Specified | Antiviral Assay | 2.67 ± 0.10 µM | [1] |

| This compound | Influenza A (H5N1) | Neuraminidase (NA) | NA Inhibition Assay | 29.57 ± 2.48 µM | --- |

| Dryocrassin ABBA | SARS-CoV-2 | Main Protease (Mpro) | Mpro Inhibition Assay | 46.48 ± 1.1 µM | [1] |

| Dryocrassin ABBA | SARS-CoV | Not Specified | Antiviral Assay | 0.80 ± 0.07 µM | [1] |

| Dryocrassin ABBA | MERS-CoV | Not Specified | Antiviral Assay | 1.31 ± 0.07 µM | [1] |

Anti-inflammatory Activity

The anti-inflammatory properties of phloroglucinol derivatives are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.

| Compound | Target | Assay | IC50 | Reference |

| Diacylphloroglucinol derivative | iNOS | iNOS Inhibition Assay | 19.0 µM | --- |

| Diacylphloroglucinol derivative | NF-κB | NF-κB Inhibition Assay | 34.0 µM | --- |

| Alkylated acylphloroglucinol derivative | iNOS | iNOS Inhibition Assay | 19.5 µM | --- |

| Alkylated acylphloroglucinol derivative | NF-κB | NF-κB Inhibition Assay | 37.5 µM | --- |

Molluscicidal Activity

This compound has also been identified as a potent molluscicidal agent.

| Compound | Organism | Metric | Value | Reference |

| This compound | Biomphalaria peregrina | LD50 | 8.40 ppm | --- |

Experimental Protocols

This section provides detailed methodologies for the isolation and biological evaluation of this compound and its derivatives.

Isolation and Purification of this compound from Dryopteris crassirhizoma

The following protocol is based on established methods for the isolation of phloroglucinols from Dryopteris species.

3.1.1 Extraction:

-

Air-dry the rhizomes of Dryopteris crassirhizoma and grind them into a fine powder.

-

Macerate the powdered rhizomes in 95% ethanol at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

3.1.2 Solvent Partitioning:

-

Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction, which is rich in phloroglucinols, should be collected and concentrated.

3.1.3 Chromatographic Purification:

-

Subject the ethyl acetate extract to column chromatography on a silica gel column.

-

Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity.

-

Collect fractions and monitor them by thin-layer chromatography (TLC).

-

Pool fractions containing compounds with similar Rf values.

-

Further purify the fractions containing this compound using Sephadex LH-20 column chromatography, eluting with methanol.

-

Final purification can be achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column.

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay

This fluorescence resonance energy transfer (FRET)-based assay is used to screen for inhibitors of SARS-CoV-2 Mpro.

-

Reagents and Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

384-well black plates

-

Fluorescence plate reader

-

-

Procedure:

-

Add 2 µL of the test compound solution to the wells of the 384-well plate.

-

Add 20 µL of Mpro enzyme solution (final concentration ~0.5 µM) to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of the FRET substrate solution (final concentration ~20 µM).

-

Monitor the fluorescence intensity (excitation at 340 nm, emission at 490 nm) every minute for 30 minutes.

-

The rate of substrate cleavage is proportional to the increase in fluorescence. Calculate the percentage of inhibition for each compound relative to a DMSO control.

-

Determine the IC50 value by fitting the dose-response curve.

-

NF-κB Inhibition Assay

This reporter gene assay is used to quantify the inhibition of NF-κB signaling.

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS.

-

Co-transfect the cells with an NF-κB-dependent luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

-

Assay Procedure:

-

After 24 hours of transfection, seed the cells into a 96-well plate.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with TNF-α (10 ng/mL) to activate the NF-κB pathway.

-

After 6 hours of stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

-

Calculate the percentage of NF-κB inhibition and determine the IC50 values.

-

Mechanism of Action: Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of this compound and related phloroglucinol derivatives are believed to be mediated through the inhibition of the canonical NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its dysregulation is implicated in numerous inflammatory diseases.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκB unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.

Phloroglucinol derivatives, likely including this compound, are thought to inhibit this pathway by preventing the degradation of IκB, thereby blocking the nuclear translocation of NF-κB. This, in turn, suppresses the expression of pro-inflammatory genes.

Conclusion

This compound and its phloroglucinol derivatives represent a promising class of natural products with significant therapeutic potential. Their demonstrated antiviral and anti-inflammatory activities, coupled with a growing understanding of their mechanisms of action, make them attractive candidates for further research and development. The experimental protocols detailed in this guide provide a framework for the continued investigation of these compounds. Future studies should focus on elucidating the precise molecular targets of this compound, optimizing its structure for enhanced efficacy and safety, and evaluating its therapeutic potential in preclinical and clinical settings.

References

Potential Therapeutic Targets of Filixic Acid ABA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filixic acid ABA, a phloroglucinol derivative isolated from the rhizome of Dryopteris crassirhizoma, has emerged as a promising natural compound with a diverse range of pharmacological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Antiviral Activity

This compound has demonstrated significant antiviral properties, primarily through the inhibition of key viral enzymes. This section details its activity against influenza viruses and coronaviruses.

Inhibition of Influenza Virus Neuraminidase

Neuraminidase is a crucial enzyme for the release of progeny influenza virions from infected cells, making it a prime target for antiviral drugs.[1] this compound has been shown to inhibit the neuraminidase of the H5N1 influenza virus.[2]

Quantitative Data: Neuraminidase Inhibition

| Compound | Virus Strain | IC50 (µM) | Reference |

| This compound | Influenza A (H5N1) | 29.57 ± 2.48 | [2] |

| Dryocrassin ABBA | Influenza A (H5N1) | 18.59 ± 4.53 | [2] |

Experimental Protocol: Fluorescence-Based Neuraminidase Inhibition Assay [1]

This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase. The protocol utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases a fluorescent product (4-methylumbelliferone).

-

Virus Preparation: Influenza virus stocks are diluted to a concentration that yields a linear reaction rate over the assay period.

-

Compound Dilution: this compound is serially diluted in assay buffer to create a range of concentrations for IC50 determination.

-

Assay Reaction:

-

In a 96-well black plate, add 50 µL of diluted virus to each well.

-

Add 50 µL of each compound dilution to the respective wells.

-

Incubate the plate at 37°C for 30 minutes to allow for compound-enzyme interaction.

-

-

Substrate Addition: Add 50 µL of 100 µM MUNANA substrate to each well.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 365 nm and an emission wavelength of 450 nm using a fluorescence plate reader. Readings are taken every 60 seconds for 30-60 minutes.

-

Data Analysis: The rate of increase in fluorescence is proportional to the neuraminidase activity. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow: Neuraminidase Inhibition Assay

References

Methodological & Application

Application Notes and Protocols for the Extraction of Filixic Acid ABA from Dryopteris crassirhizoma

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dryopteris crassirhizoma, a perennial fern, is a rich source of bioactive phloroglucinols, which are compounds with demonstrated therapeutic potential. Among these, Filixic acid ABA has garnered significant interest due to its diverse pharmacological activities, including antitumor, antibacterial, antiviral, and anthelmintic effects.[1] Notably, it has shown dose-dependent inhibitory activity against SARS-CoV-2 infection.[2][3] This document provides detailed protocols for the extraction and isolation of this compound from the rhizomes of Dryopteris crassirhizoma, tailored for researchers in natural product chemistry and drug development.

Data Presentation

Table 1: Extraction and Yield Data for Bioactive Compounds from Dryopteris crassirhizoma

| Starting Material | Extraction Method | Solvent | Yield of Crude Extract | Reference |

| 8 kg dried rhizomes | Ultrasound-assisted extraction (40 min, 60°C) | Methanol | 508 g | [4] |

| 1 kg dried rhizomes | Sonication (4 hours, 3 times) | Ethanol | 150 g | [2] |

| 1 kg dried rhizomes | Reflux (1 hour, 3 times) | Methanol | 300 g | [5] |

Table 2: Biological Activity of this compound

| Target | Activity | IC₅₀ Value | Reference |

| Influenza virus H5N1 (Neuraminidase) | Inhibitory | 29.57 ± 2.48 µM | [6] |

| SARS-CoV-2 (Main Protease) | Inhibitory | 39.63 ± 1.09 µM | [7] |

| SARS-CoV | Inhibitory | 4.56 ± 0.21 µM | [7] |

| MERS-CoV | Inhibitory | 2.67 ± 0.10 µM | [7] |

| B. peregrina (adult snails) | Molluscicidal | LD₅₀: 8.40 ppm | [8] |

| Staphylococcus aureus | Antibacterial | MIC: 2.5 µg/mL | [9] |

| Staphylococcus epidermidis | Antibacterial | MIC: 2.5 µg/mL | [9] |

Experimental Protocols

Protocol 1: General Extraction of Phloroglucinols from Dryopteris crassirhizoma

This protocol is a generalized procedure based on methods reported for the extraction of phloroglucinol derivatives from D. crassirhizoma.

1. Preparation of Plant Material:

-

Obtain dried rhizomes of Dryopteris crassirhizoma.

-

Grind the dried rhizomes into a coarse powder using a mechanical pulverizer.

2. Solvent Extraction:

-

Method A: Ultrasound-Assisted Extraction

-

Method B: Sonication

-

Method C: Reflux

-

Reflux the powdered rhizomes with methanol (e.g., 1 L for 1 kg of powder) for 1 hour. Repeat the extraction three times.[5]

-

3. Concentration:

-

Filter the combined extracts to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Liquid-Liquid Partitioning for Fractionation

This protocol describes the separation of the crude extract into fractions with different polarities.

1. Suspension:

-

Suspend the dried crude extract in distilled water.

2. Partitioning:

-

Transfer the aqueous suspension to a separatory funnel.

-

Perform sequential partitioning with solvents of increasing polarity.

3. Concentration of Fractions:

-

Collect each organic layer separately.

-

Concentrate each fraction under reduced pressure to yield the respective petroleum ether, ethyl acetate, and dichloromethane fractions. The ethyl acetate fraction is reported to have potent xanthine oxidase inhibitory activity.[10]

Protocol 3: Isolation of this compound by Column Chromatography

This protocol outlines the purification of this compound from the enriched fraction using column chromatography.

1. Column Preparation:

-

Pack a glass column with silica gel as the stationary phase.

-

Equilibrate the column with the initial mobile phase (e.g., 100% chloroform).

2. Sample Loading:

-

Dissolve the concentrated ethyl acetate fraction in a minimal amount of the initial mobile phase.

-

Load the sample onto the prepared silica gel column.

3. Elution:

-

Elute the column with a gradient of chloroform-methanol. A typical gradient starts from 100% chloroform and gradually increases the proportion of methanol (e.g., from 1:0 to 0:1 v/v).[4]

-

For finer separation, a stepwise gradient of dichloromethane-acetone (e.g., 20:1 to 1:1 v/v) followed by dichloromethane-methanol (e.g., 10:1 to 5:1 v/v) can be used.[2]

4. Fraction Collection and Analysis:

-

Collect the eluate in fractions.

-

Monitor the fractions using thin-layer chromatography (TLC).

-

Combine fractions containing the compound of interest based on the TLC profile.

5. Further Purification:

-

Subject the combined fractions to repeated silica gel column chromatography or Sephadex LH-20 column chromatography for further purification to obtain pure this compound.

Visualizations

Caption: Workflow for Extraction and Isolation of this compound.

Caption: Methodological Choices in this compound Extraction.

References

- 1. This compound - Lifeasible [lifeasible.com]

- 2. Optimization of Ultrasonic-Assisted Extraction of α-Glucosidase Inhibitors from Dryopteris crassirhizoma Using Artificial Neural Network and Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticoronaviral Activity of the Natural Phloroglucinols, Dryocrassin ABBA and this compound from the Rhizome of Dryopteris crassirhizoma by Targeting the Main Protease of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2.1. Isolation of Bioactive Compound from Dryopteris crassirhizoma [bio-protocol.org]

- 5. oaji.net [oaji.net]

- 6. This compound | CAS:38226-84-5 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Filixic Acid ABA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filixic acid ABA is a member of the acylphloroglucinol class of compounds, naturally occurring in certain ferns of the Dryopteris genus.[1] These compounds are known for their diverse biological activities, including anthelmintic, antiviral, and antitumor effects.[1] Accurate and reliable quantitative analysis of this compound is crucial for phytochemical studies, quality control of herbal preparations, and in the development of new therapeutic agents. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodology presented is based on established methods for the analysis of closely related acylphloroglucinols, providing a robust starting point for researchers.

It is important to distinguish this compound from Abscisic acid (ABA), a plant hormone involved in stress responses.[2][3][4] While both may be subjects of phytochemical analysis, they are structurally and functionally distinct molecules. This document focuses exclusively on the HPLC analysis of this compound.

Experimental Protocols

This section details the necessary steps for the quantitative analysis of this compound, from sample preparation to HPLC analysis.

Sample Preparation

Effective extraction of this compound from its matrix is critical for accurate analysis.

For Plant Material (e.g., Dryopteris rhizomes):

-

Grinding: Grind the dried plant material to a fine powder (e.g., 80 mesh) to increase the surface area for extraction.[1]

-

Extraction:

-

Accurately weigh approximately 5 g of the powdered plant material.

-

Perform a Soxhlet extraction with 100 ml of methanol for 24 hours.[5]

-

Alternatively, use ultrasonication with methanol for a faster extraction.

-

-

Filtration and Dilution:

-

Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

-

Dilute the filtered extract with the mobile phase to a concentration within the calibration range.

-

Standard Preparation

Preparation of accurate standard solutions is essential for the calibration and quantification of the analyte.

-

Stock Solution:

-

Working Standards:

-

Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards with concentrations spanning the expected range of the samples.

-

HPLC Method

The following HPLC parameters are recommended for the analysis of this compound, based on methods developed for the closely related Filixic acid PBP.[5][7]

| Parameter | Recommended Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Methanol (90:10, v/v)[5][7] |

| Flow Rate | 1.0 mL/min[5][7] |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient |

| Detection Wavelength | 254 nm[5] |

| Run Time | Approximately 10 minutes |

Data Analysis

-

Calibration Curve:

-

Inject the prepared working standards into the HPLC system.

-

Record the peak area for each concentration.

-

Plot a calibration curve of peak area versus concentration.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). A good linearity is indicated by an r² value > 0.99.

-

-

Quantification:

-

Inject the prepared sample solutions into the HPLC system.

-

Record the peak area of the analyte.

-

Calculate the concentration of this compound in the sample using the equation from the calibration curve.

-

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the HPLC analysis of a closely related compound, Filixic acid PBP, which can be used as a reference for method validation for this compound.[5]

| Parameter | Value |

| Retention Time | ~ 4.02 min[5] |

| Linearity (r²) | > 0.993[5] |

| Limit of Detection (LOD) | 2.25 µg/mL[5] |

| Limit of Quantification (LOQ) | 7.53 µg/mL[5] |

| Recovery | 94.57 - 101.05 %[5] |

| Precision (RSD) | < 1.50 %[5] |

Visualizations

Experimental Workflow for HPLC Analysis of this compound

References

- 1. This compound - Lifeasible [lifeasible.com]

- 2. Integration of Abscisic Acid Signaling with Other Signaling Pathways in Plant Stress Responses and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Core Components of Abscisic Acid Signaling and Their Post-translational Modification [frontiersin.org]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. chemfaces.com [chemfaces.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Filixic Acid ABA in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filixic acid ABA, a phloroglucinol derivative isolated from ferns of the Dryopteris genus, has emerged as a compound of interest in oncological research. Phloroglucinols, a class of naturally occurring polyphenolic compounds, are known for their diverse biological activities. While extensive research on the pure this compound compound is still developing, studies on extracts from Dryopteris crassirhizoma, rich in this compound and related compounds, have demonstrated significant anticancer effects. These extracts have been shown to inhibit the proliferation of cancer cells and induce programmed cell death (apoptosis), suggesting the therapeutic potential of their bioactive constituents.

This document provides an overview of the application of this compound and related filicinic acid derivatives in cancer cell line studies. It includes a summary of reported quantitative data, detailed protocols for key experimental assays, and diagrams of the proposed signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data on the antiproliferative activity of Dryopteris extracts and related phloroglucinol derivatives against various cancer cell lines. It is important to note that specific IC50 values for pure this compound are not yet widely published; the data presented here are from studies on plant extracts or closely related compounds.

Table 1: Antiproliferative Activity of Dryopteris crassirhizoma Extract

| Cell Line | Cancer Type | Concentration (µg/mL) | Effect |

| PC-3 | Prostate Cancer | 50 and 100 | Marked inhibition of proliferation[1] |

| PC3-MM2 | Prostate Cancer | 50 and 100 | Marked inhibition of proliferation[1] |

| Gingival Squamous Cell Carcinoma | Head and Neck Cancer | 50 | ~50% inhibition of proliferation[2] |

| Gingival Squamous Cell Carcinoma | Head and Neck Cancer | 100 | ~90% inhibition of proliferation[2] |

Table 2: Antiproliferative Activity of Filicinic Acid-Based Meroterpenoids

| Compound | Cell Line | Cancer Type | Bioactivity |

| Filicinic Acid-Carotane Sesquiterpene Hybrids (Compounds 5, 6) | PC-3 | Prostate Cancer | Possess antiproliferative activity[2] |

| Filicinic Acid-Germacrane Sesquiterpene Enantiomers ((+)/(-)-8, (+)/(-)-9) | PC-3 | Prostate Cancer | Possess antiproliferative activity[2] |

Mechanism of Action

Studies on Dryopteris extracts and related phloroglucinols suggest a multi-faceted mechanism of action in cancer cells, primarily centered on the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Dryopteris crassirhizoma extract has been shown to induce apoptosis in prostate cancer cells through both the extrinsic and intrinsic pathways.[1] This involves the activation of key initiator and executioner caspases.

Cell Cycle Arrest

The extract of Dryopteris crassirhizoma has been observed to cause an accumulation of cells in the G0/G1 phase of the cell cycle, effectively halting their proliferation.[1]

Inhibition of Metastasis

Phloroglucinol, the core chemical scaffold of this compound, has been demonstrated to suppress the metastatic ability of breast cancer cells by inhibiting the epithelial-mesenchymal transition (EMT). This is achieved through the downregulation of key signaling pathways.

Signaling Pathways

The anticancer effects of this compound and related phloroglucinols are believed to be mediated through the modulation of critical intracellular signaling pathways that regulate cell survival, proliferation, and metastasis.

References

Application Notes and Protocols: Filixic Acid ABA as an Antiviral Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filixic acid ABA, a natural phloroglucinol derived from the rhizome of Dryopteris crassirhizoma, has demonstrated significant antiviral properties against a range of viruses.[1][2] This compound has been traditionally used in East Asian medicine and is now gaining attention in the scientific community for its potential as a therapeutic agent in antiviral drug development.[1][2][3] This document provides an overview of its antiviral activity, mechanism of action, and detailed protocols for its evaluation.

Principle of Antiviral Action

This compound exerts its antiviral effects primarily by targeting key viral enzymes essential for replication. For coronaviruses, including SARS-CoV-2, SARS-CoV, and MERS-CoV, this compound acts as an inhibitor of the main protease (Mpro or 3CLpro).[1][2][3][4] This enzyme is crucial for the cleavage of viral polyproteins into functional non-structural proteins required for viral replication.[3] In the case of the influenza A virus (H5N1), this compound has been shown to inhibit neuraminidase, an enzyme vital for the release of newly formed virus particles from infected cells.[5][6][7]

Applications

Based on current research, this compound holds promise for the following applications:

-

Broad-spectrum anticoronaviral agent: Demonstrated activity against SARS-CoV-2, SARS-CoV, and MERS-CoV suggests its potential as a broad-spectrum inhibitor for emerging coronaviruses.[1][2][3]

-

Anti-influenza agent: Its inhibitory effect on influenza neuraminidase indicates its potential for the development of new anti-influenza therapies.[5][6][7]

-

Research tool: this compound can be utilized as a chemical probe to study the function of viral proteases and neuraminidases in the viral life cycle.

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound have been quantified in several studies. The following tables summarize the key findings.

Table 1: Antiviral Activity of this compound against Coronaviruses

| Virus | Cell Line | Assay Type | IC50 (µM) | Reference |

| SARS-CoV-2 | Vero | Immunofluorescence | 25.90 ± 0.81 | [1][4] |

| SARS-CoV | Vero | Immunofluorescence | 4.56 ± 0.21 | [1][3][4] |

| MERS-CoV | Vero | Immunofluorescence | 2.67 ± 0.10 | [1][3][4] |

Table 2: Enzyme Inhibition and Anti-Influenza Activity of this compound

| Target | Virus | IC50 (µM) | Reference |

| Main Protease (Mpro) | SARS-CoV-2 | 39.63 ± 1.09 | [1][4] |

| Neuraminidase (NA) | Influenza A (H5N1) | 29.57 ± 2.48 | [5][6][7] |

Table 3: Cytotoxicity of this compound

| Cell Line | Assay Type | CC50 (µM) | Reference |

| Vero | Not specified | >50 | [1][4] |

| MDCK | CCK-8 | >400 | [7] |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antiviral activity of this compound.

Protocol for Antiviral Activity against Coronaviruses (Immunofluorescence-based Assay)

This protocol is based on the methodology used to assess the inhibitory activity of this compound against SARS-CoV-2, SARS-CoV, and MERS-CoV.[1][2]

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against coronaviruses in a cell-based assay.

Materials:

-

Vero cells

-

Coronavirus stock (SARS-CoV-2, SARS-CoV, or MERS-CoV)

-

This compound

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Paraformaldehyde (PFA)

-

Triton X-100

-

Primary antibody (e.g., anti-coronavirus Nucleocapsid or Spike protein)

-

Fluorescently labeled secondary antibody

-

Hoechst stain (for nuclear staining)

-

Phosphate Buffered Saline (PBS)

-

96-well plates

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Cell Seeding: Seed Vero cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

-

Compound Preparation: Prepare serial dilutions of this compound in DMEM.

-

Infection and Treatment:

-

When cells are confluent, remove the growth medium.

-

Infect the cells with the coronavirus at a specified Multiplicity of Infection (MOI) (e.g., 0.0125 for SARS-CoV-2).

-

After a 1-hour adsorption period, remove the virus inoculum and add the prepared dilutions of this compound in DMEM with 2% FBS.

-

-

Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2.

-

Immunostaining:

-

Fix the cells with 4% PFA for 20 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.

-

Block with 3% Bovine Serum Albumin (BSA) in PBS for 1 hour.

-

Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody and Hoechst stain for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope or a high-content imaging system.

-

Quantify the number of infected cells (expressing the viral antigen) and the total number of cells (Hoechst-stained nuclei).

-

Calculate the percentage of infection for each compound concentration relative to the untreated virus control.

-

Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.

-

Protocol for SARS-CoV-2 Main Protease (Mpro) Inhibition Assay

This protocol is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of SARS-CoV-2 Mpro.[1][4]

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against SARS-CoV-2 Mpro.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

Fluorogenic Mpro substrate

-

This compound

-

Assay buffer (e.g., Tris-HCl, pH 7.3)

-

DMSO (for compound dilution)

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Assay Reaction:

-

Add the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add the recombinant SARS-CoV-2 Mpro to each well and incubate for a pre-determined time at room temperature.

-

Initiate the reaction by adding the fluorogenic Mpro substrate.

-

-

Measurement: Immediately measure the fluorescence intensity at regular intervals for a specified period using a fluorescence plate reader (excitation/emission wavelengths dependent on the substrate).

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction (slope of the fluorescence intensity versus time).

-

Determine the percentage of Mpro inhibition for each concentration of this compound compared to the DMSO control.

-

Calculate the IC50 value using non-linear regression analysis.

-

Protocol for Neuraminidase Inhibition Assay

This protocol is to assess the inhibitory effect of this compound on influenza neuraminidase activity.[5][7]

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against influenza neuraminidase.

Materials:

-

Recombinant influenza neuraminidase (e.g., from H5N1)

-

Fluorogenic neuraminidase substrate (e.g., MUNANA)

-

This compound

-

Assay buffer (e.g., MES buffer, pH 6.5)

-

DMSO

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Assay Reaction:

-

Add the diluted this compound or DMSO to the wells.

-

Add the recombinant neuraminidase and incubate for a defined period at 37°C.

-

Add the fluorogenic substrate to start the reaction.

-

-

Incubation and Measurement: Incubate the plate at 37°C for a specified time. Stop the reaction (if necessary, depending on the kit) and measure the fluorescence.

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Calculate the percentage of neuraminidase inhibition for each concentration of this compound.

-

Determine the IC50 value using a dose-response curve and non-linear regression.

-

Visualizations

The following diagrams illustrate the proposed mechanism of action and a general experimental workflow for testing this compound.

Caption: Proposed antiviral mechanism of this compound.

Caption: General workflow for antiviral testing of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Anticoronaviral Activity of the Natural Phloroglucinols, Dryocrassin ABBA and this compound from the Rhizome of Dryopteris crassirhizoma by Targeting the Main Protease of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticoronaviral Activity of the Natural Phloroglucinols, Dryocrassin ABBA and this compound from the Rhizome of Dryopteris crassirhizoma by Targeting the Main Protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. This compound | CAS:38226-84-5 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound | CAS:38226-84-5 | Manufacturer ChemFaces [chemfaces.com]

Application Notes and Protocols for the Development of Molluscicidal Agents Based on Filixic Acid ABA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The control of snail populations is a critical global challenge, impacting both public health and agriculture. Snails serve as intermediate hosts for parasites such as Schistosoma, the causative agent of schistosomiasis, and are significant agricultural pests, like the golden apple snail (Pomacea canaliculata), which devastates rice paddies. The reliance on synthetic molluscicides has raised environmental and toxicity concerns, necessitating the development of effective and safer alternatives. Natural products are a promising source of novel molluscicidal agents. Filixic acid ABA, a phloroglucinol derivative extracted from ferns of the Dryopteris genus, has demonstrated potent molluscicidal activity, positioning it as a compelling candidate for further development.

These application notes provide a comprehensive overview of this compound as a molluscicidal agent, including its known activity, a proposed mechanism of action, and detailed protocols for its evaluation. This document is intended to guide researchers in the screening, characterization, and development of this compound and related compounds as next-generation molluscicides.

Data Presentation: Molluscicidal Activity of this compound and Related Phloroglucinols

The molluscicidal efficacy of this compound and other structurally related phloroglucinol derivatives has been evaluated against various snail species. The following table summarizes the available quantitative data, primarily focusing on the lethal concentration (LC50) or lethal dose (LD50) required to kill 50% of the test population. This data is crucial for comparative analysis and for guiding structure-activity relationship (SAR) studies.

| Compound Name | Snail Species | Activity | Value (ppm) | Reference |

| This compound | Biomphalaria peregrina | LD50 | 8.40 | [1] |

| Elaphogayanin B | Biomphalaria peregrina | LD50 | 1.90 | [2] |

| Elaphopilosin A | Biomphalaria peregrina | LD50 | 2.90 | [2] |

| Elaphopilosin B | Biomphalaria peregrina | LD50 | 0.94 | [2] |

| Elaphopilosin C | Biomphalaria peregrina | LD50 | 2.15 | [2] |

Proposed Mechanism of Action: Acetylcholinesterase Inhibition

While the precise molecular mechanism of this compound in snails has not been definitively elucidated, a compelling hypothesis is the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system of both vertebrates and invertebrates, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, death. This mode of action is a common target for many insecticides and has been identified in other molluscicidal compounds.

The structural characteristics of phloroglucinol derivatives, like this compound, suggest they may interact with the active site of AChE. Structure-activity relationship studies on related compounds have indicated that molecular volume is a key determinant of molluscicidal activity, which is consistent with a receptor-based interaction.[2]

The proposed signaling pathway below illustrates the hypothetical inhibition of acetylcholinesterase by this compound in the snail's neuronal synapse.

Caption: Proposed mechanism of this compound via acetylcholinesterase inhibition.

Experimental Protocols

The following protocols are provided as a guide for the evaluation of this compound and its analogues. These are based on established methodologies for molluscicide testing and can be adapted based on the specific snail species and laboratory conditions.

Preparation of Stock and Test Solutions

Objective: To prepare standardized solutions of this compound for use in molluscicidal assays.

Materials:

-

This compound (analytical grade)

-

Dimethyl sulfoxide (DMSO) or acetone (solvent)

-

Dechlorinated tap water (or standard reference water)

-

Glass volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

Protocol:

-

Stock Solution Preparation (e.g., 1000 ppm):

-

Accurately weigh 10 mg of this compound.

-

Dissolve the compound in a minimal amount of DMSO or acetone (e.g., 1 ml). Ensure complete dissolution.

-

Transfer the solution to a 10 ml volumetric flask.

-

Bring the volume to 10 ml with dechlorinated tap water and mix thoroughly using a magnetic stirrer. This results in a 1000 ppm stock solution.

-

-

Test Solution Preparation:

-

Prepare a series of dilutions from the stock solution to achieve the desired test concentrations (e.g., 1, 2, 5, 8, 10, 15 ppm).

-

For each concentration, calculate the required volume of the stock solution and add it to a volumetric flask.

-

Fill the flask to the mark with dechlorinated tap water and mix well.

-

Prepare a solvent control by adding the same volume of DMSO or acetone used in the highest test concentration to an equivalent volume of dechlorinated water.

-

Prepare a negative control using only dechlorinated tap water.

-

Molluscicidal Activity Assay (Immersion Method)

Objective: To determine the lethal concentration (LC50) of this compound against a target snail species.

Materials:

-

Healthy, adult snails of a uniform size (e.g., Biomphalaria glabrata, Pomacea canaliculata)

-

Glass beakers or containers (e.g., 250 ml)

-

Test solutions of this compound

-

Control solutions (solvent and negative)

-

Fine mesh to cover the containers

-

Incubator or temperature-controlled room (25 ± 2 °C)

Protocol:

-

Acclimatization: Acclimatize the snails to laboratory conditions for at least 48 hours prior to the experiment.

-

Experimental Setup:

-

Place 10 snails into each beaker.

-

Add 200 ml of the respective test solution to each beaker.

-

Each concentration should be tested in triplicate.

-

Include triplicate beakers for the solvent and negative controls.

-

Cover the beakers with a fine mesh to prevent the snails from escaping.

-

-

Exposure:

-

Maintain the beakers in an incubator at a constant temperature (e.g., 25 ± 2 °C) for a 24-hour exposure period.

-

-

Recovery:

-

After 24 hours, carefully remove the snails from the test solutions and rinse them with dechlorinated tap water.

-

Transfer the snails to new beakers containing 200 ml of fresh, dechlorinated tap water.

-

Provide a food source (e.g., lettuce) during the recovery period.

-

-

Mortality Assessment:

-

Assess snail mortality at 24, 48, and 72 hours post-exposure.

-

Mortality is determined by the absence of movement and response to gentle prodding with a blunt probe. Lack of heart-beat observation under a dissecting microscope can also be used for confirmation.

-

-

Data Analysis:

-

Record the number of dead snails in each replicate for each concentration.

-

Calculate the percentage mortality for each concentration.

-

Use probit analysis to determine the LC50 value and its 95% confidence limits.

-

Caption: Workflow for determining the molluscicidal activity of this compound.

Acetylcholinesterase (AChE) Inhibition Assay

Objective: To investigate the in vitro inhibitory effect of this compound on snail acetylcholinesterase.

Materials:

-

Snail tissue (e.g., cephalopedal mass or whole soft tissue)

-

Phosphate buffer (pH 7.4)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

This compound

-

96-well microplate reader

-

Homogenizer

-

Centrifuge

Protocol:

-

Enzyme Preparation:

-

Dissect the snail tissue on ice and homogenize it in cold phosphate buffer.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4 °C.

-

Collect the supernatant, which contains the AChE enzyme, and store it on ice.

-

-

Assay Procedure (adapted from Ellman's method):

-

In a 96-well plate, add:

-

Phosphate buffer

-

DTNB solution

-

This compound solution at various concentrations (or solvent for control)

-

-

Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiate the reaction by adding the ATCI substrate.

-

Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

-

-

Data Analysis:

-

Calculate the percentage of AChE inhibition for each concentration of this compound compared to the control.

-

Determine the IC50 value (the concentration of this compound that causes 50% inhibition of AChE activity).

-

Conclusion

This compound presents a promising natural alternative for the control of harmful snail populations. The data and protocols provided herein offer a solid foundation for researchers to further investigate its molluscicidal properties and mechanism of action. Future studies should focus on expanding the evaluation of this compound against a broader range of snail species of medical and agricultural importance, conducting in-depth mechanistic studies to confirm the proposed acetylcholinesterase inhibition, and performing ecotoxicological assessments to determine its safety profile for non-target organisms. The development of this and other phloroglucinol-based molluscicides could contribute significantly to more sustainable and environmentally friendly pest management strategies.

References

Application Notes and Protocols for Filixic Acid ABA in Neuraminidase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza virus neuraminidase (NA) is a critical enzyme in the viral life cycle, facilitating the release of progeny virions from infected host cells and preventing their aggregation. This makes neuraminidase a key target for antiviral drug development. Filixic acid ABA, a natural phloroglucinol compound, has demonstrated inhibitory activity against influenza virus neuraminidase, presenting a potential candidate for further investigation as an antiviral agent. These application notes provide a detailed protocol for assessing the neuraminidase inhibitory activity of this compound using a fluorescence-based assay.

Mechanism of Neuraminidase Inhibition

Neuraminidase inhibitors function by binding to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid residues on the host cell surface. This blockage results in the aggregation of newly formed virus particles at the cell surface, thereby inhibiting their release and spread to other cells.

Quantitative Data Summary

The inhibitory potential of this compound against influenza neuraminidase is quantified by its half-maximal inhibitory concentration (IC50).

| Compound | Virus Strain/Enzyme | IC50 (µM) |

| This compound | H5N1 Influenza Virus | 29.57 ± 2.48[1] |

Experimental Protocols

This section details the protocol for a fluorometric neuraminidase inhibition assay to determine the IC50 value of this compound. The assay is based on the cleavage of the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) by neuraminidase to produce the fluorescent product 4-methylumbelliferone (4-MU).

Materials and Reagents

-

This compound (MW: 612.62 g/mol )[2]

-

Influenza virus neuraminidase (e.g., from H5N1 strain)

-

2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

4-methylumbelliferone (4-MU) standard

-

Assay Buffer: 32.5 mM MES, 4 mM CaCl2, pH 6.5

-

Stop Solution: 0.14 M NaOH in 83% ethanol

-

Dimethyl sulfoxide (DMSO)

-

Black, flat-bottom 96-well microplates

-

Fluorescence microplate reader (Excitation: 365 nm, Emission: 450 nm)

-

Multichannel pipettes

-

Incubator at 37°C

Preparation of Reagents

-

This compound Stock Solution (10 mM): Dissolve 6.13 mg of this compound in 1 mL of DMSO. Store at -20°C.

-

Working Solutions of this compound: Prepare serial dilutions of the stock solution in Assay Buffer to achieve final concentrations ranging from approximately 0.1 µM to 100 µM in the assay well. The final DMSO concentration in the assay should be kept below 1% to avoid affecting enzyme activity.

-

Neuraminidase Working Solution: Dilute the neuraminidase enzyme in Assay Buffer to a concentration that gives a linear reaction rate for at least 60 minutes. The optimal concentration should be determined empirically.

-

MUNANA Substrate Solution (200 µM): Prepare a 200 µM working solution of MUNANA in Assay Buffer. Protect from light.

-

4-MU Standard Curve: Prepare a series of dilutions of 4-MU in Assay Buffer (e.g., 0-50 µM) to generate a standard curve for quantifying the amount of product formed.

Assay Procedure

-

Plate Setup:

-

Test Wells: 25 µL of this compound working solution.

-

Positive Control (No Inhibitor): 25 µL of Assay Buffer with the same concentration of DMSO as the test wells.

-

Negative Control (No Enzyme): 50 µL of Assay Buffer.

-

Blank (Substrate Only): 75 µL of Assay Buffer.

-

-

Enzyme Addition: Add 25 µL of the neuraminidase working solution to the test and positive control wells.

-

Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add 50 µL of the 200 µM MUNANA substrate solution to all wells to start the enzymatic reaction. The final volume in each well will be 100 µL.

-

Incubation: Incubate the plate at 37°C for 60 minutes. Protect the plate from light.

-

Stop Reaction: Add 100 µL of Stop Solution to each well.

-

Fluorescence Measurement: Read the fluorescence intensity on a microplate reader with excitation at 365 nm and emission at 450 nm.

Data Analysis

-

Standard Curve: Plot the fluorescence intensity of the 4-MU standards against their concentrations and perform a linear regression to obtain the equation of the line.

-